Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including a cyano group (-CN), a carbamoyl group (NHCO-), a sulfanyl group (-SH), a fluorophenyl group (C6H4F), and a dihydropyridine ring. These functional groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dihydropyridine ring, in particular, would likely have a significant impact on the overall structure of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a cyano group could potentially make the compound polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis Research into dihydropyridine derivatives, including compounds with structural similarities to the requested molecule, has focused on their synthesis and structural analysis. For example, studies on compounds like Methyl 2,7,7‐Trimethyl‐4‐(3‐nitrophenyl)‐5‐oxo‐1,4,5,6,7,8‐hexahydroquinoline‐3‐carboxylate have explored the conformations of the dihydropyridine ring, demonstrating its potential for creating structurally diverse molecules with varied biological activities (Morales et al., 1996).
Electrochemical Behavior The electrochemical properties of dihydropyridines, including those derived from NAD+ model compounds, have been investigated, highlighting their potential in electrochemical applications and as models for biological redox systems (Trazza et al., 1982).
Antimicrobial and Cytotoxic Activity Research has also delved into the antimicrobial and cytotoxic potential of dihydropyridine derivatives. For instance, certain thiazolidinone, thiazoline, and thiophene derivatives, synthesized using key intermediates related to dihydropyridines, have shown promising antimicrobial activities (Gouda et al., 2010). Additionally, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized for cytotoxic activity studies, indicating their potential in cancer research (Stolarczyk et al., 2018).
Lipase-Catalyzed Kinetic Resolution The kinetic resolution of dihydropyridine derivatives using lipase has been explored, suggesting applications in the enantioselective synthesis of biologically active compounds. This includes the preparation of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, demonstrating the role of dihydropyridines in asymmetric synthesis (Andzans et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 5-cyano-6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-14-20(23(29)30-2)21(16-10-6-7-11-18(16)24)17(12-25)22(26-14)31-13-19(28)27-15-8-4-3-5-9-15/h6-7,10-11,15,21,26H,3-5,8-9,13H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQASRNSYRAGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2CCCCC2)C#N)C3=CC=CC=C3F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.